molecular formula C16H27NO5 B13325423 Diethyl acetamido(hept-6-en-1-yl)propanedioate CAS No. 924309-92-2

Diethyl acetamido(hept-6-en-1-yl)propanedioate

Cat. No.: B13325423
CAS No.: 924309-92-2
M. Wt: 313.39 g/mol
InChI Key: JCBHTNVWHPRKCO-UHFFFAOYSA-N
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Description

Diethyl acetamido(hept-6-en-1-yl)propanedioate is a chemical compound with the molecular formula C16H27NO5 It is a derivative of propanedioic acid and is characterized by the presence of an acetamido group and a hept-6-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl acetamido(hept-6-en-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives. One common method is the reaction of diethyl malonate with acetamide and hept-6-en-1-yl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido(hept-6-en-1-yl)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Diethyl acetamido(hept-6-en-1-yl)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl acetamido(hept-6-en-1-yl)propanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the hept-6-en-1-yl substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl acetamido(hept-6-en-1-yl)propanedioate is unique due to the presence of the hept-6-en-1-yl substituent, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications .

Properties

CAS No.

924309-92-2

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

diethyl 2-acetamido-2-hept-6-enylpropanedioate

InChI

InChI=1S/C16H27NO5/c1-5-8-9-10-11-12-16(17-13(4)18,14(19)21-6-2)15(20)22-7-3/h5H,1,6-12H2,2-4H3,(H,17,18)

InChI Key

JCBHTNVWHPRKCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCC=C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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